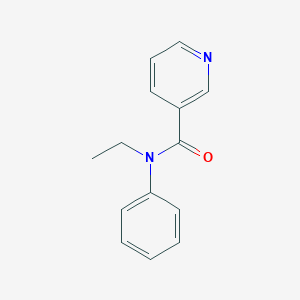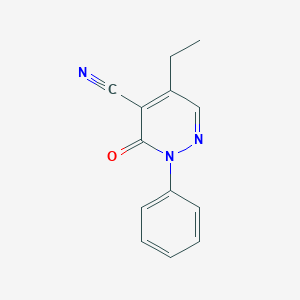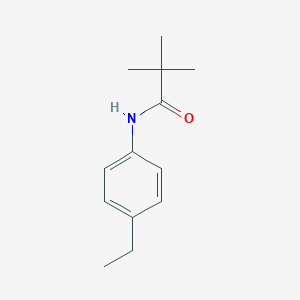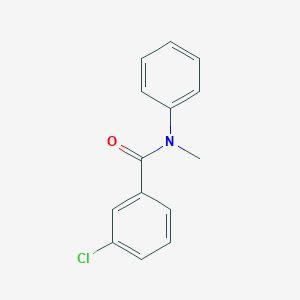![molecular formula C28H25N3O5 B250643 Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate](/img/structure/B250643.png)
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate, also known as MBPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPB is a benzofuran-based molecule that belongs to the class of piperazine derivatives. This compound has been studied for its various biochemical and physiological effects, including its mechanism of action, advantages, and limitations for lab experiments, and potential future directions.
Mécanisme D'action
The mechanism of action of Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate involves the modulation of various signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress. This compound has also been shown to modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate has several advantages for lab experiments, including its high purity and stability, making it suitable for long-term storage. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate research, including its potential use in the treatment of cancer and neurological disorders. This compound has also been studied for its potential use as a diagnostic tool in Alzheimer's disease. Further studies are needed to elucidate the full potential of this compound in various diseases and to optimize its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate involves the reaction of 3-aminobenzoic acid with 1-benzofuran-2-carbonyl chloride in the presence of a base. The resulting product is then reacted with benzoyl chloride and piperazine to form this compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties in preclinical studies. This compound has also been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C28H25N3O5 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
methyl 3-(1-benzofuran-2-carbonylamino)-4-(4-benzoylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C28H25N3O5/c1-35-28(34)21-11-12-23(30-13-15-31(16-14-30)27(33)19-7-3-2-4-8-19)22(17-21)29-26(32)25-18-20-9-5-6-10-24(20)36-25/h2-12,17-18H,13-16H2,1H3,(H,29,32) |
Clé InChI |
CBBWIWLIGVDOGJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)


![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)


![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)

![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)



